molecular formula C14H12N4O2S B12937602 N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 21358-02-1

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No.: B12937602
CAS No.: 21358-02-1
M. Wt: 300.34 g/mol
InChI Key: LQDBHPKKYXVKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted with a phenyl group. The presence of the triazole ring imparts significant biological activity, making these compounds of interest in medicinal chemistry for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in boiling ethanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes, making the compound effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.

    1-Phenyl-1H-1,2,4-triazole: Studied for its antibacterial activity.

    5-(1-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide: Similar structure with potential antifungal activity.

Uniqueness

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

CAS No.

21358-02-1

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O2S/c19-21(20,12-9-5-2-6-10-12)18-14-15-13(16-17-14)11-7-3-1-4-8-11/h1-10H,(H2,15,16,17,18)

InChI Key

LQDBHPKKYXVKMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.